2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE
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Overview
Description
2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in drug research and development.
Preparation Methods
The synthesis of 2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether to form the quinoline core .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity. The fluorophenylacetamide group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like 4-hydroxy-2-quinolones and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Compared to these, 2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(15-25(31)29-19-10-8-18(28)9-11-19)22-13-24(35-3)23(34-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRMJXCOWVTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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